Desmethyl Ketoprofen Methyl Ester

Pharmaceutical synthesis Intermediate handling Process chemistry

Desmethyl Ketoprofen Methyl Ester (DMKME; IUPAC: methyl 2-(3-benzoylphenyl)acetate; CAS 24021-44-1) is a phenylacetic acid ester derivative within the ketoprofen class of non-steroidal anti-inflammatory drug (NSAID) intermediates. With molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol, this compound exists as a dark yellow oil at ambient temperature and is structurally distinct from ketoprofen by the absence of the α-methyl group on the acetate side chain and the presence of a methyl ester instead of a free carboxylic acid.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 24021-44-1
Cat. No. B023883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Ketoprofen Methyl Ester
CAS24021-44-1
Synonyms3-Benzoyl-benzeneacetic Acid Methyl Ester;  (m-Benzoylphenyl)acetic Acid Methyl Ester;  Methyl (3-Benzoylphenyl)acetate
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyQTXILVCSTXQKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Ketoprofen Methyl Ester (CAS 24021-44-1): A Critical Ketoprofen Intermediate and Impurity Reference Standard for Pharmaceutical Quality Control


Desmethyl Ketoprofen Methyl Ester (DMKME; IUPAC: methyl 2-(3-benzoylphenyl)acetate; CAS 24021-44-1) is a phenylacetic acid ester derivative within the ketoprofen class of non-steroidal anti-inflammatory drug (NSAID) intermediates. With molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol, this compound exists as a dark yellow oil at ambient temperature and is structurally distinct from ketoprofen by the absence of the α-methyl group on the acetate side chain and the presence of a methyl ester instead of a free carboxylic acid . Its primary industrial relevance is as a pivotal synthetic intermediate in the production of ketoprofen active pharmaceutical ingredient (API), as well as a reference standard for impurity profiling in pharmaceutical quality control laboratories .

Why Ketoprofen, Desmethyl Ketoprofen, or Ketoprofen Methyl Ester Cannot Substitute for Desmethyl Ketoprofen Methyl Ester in Synthesis and Analysis


In-class substitution between ketoprofen analogs is not feasible due to orthogonal structural, physicochemical, and functional differences. Ketoprofen (free acid; mp 93–96 °C) and Desmethyl Ketoprofen (EP Impurity B; mp 112–114 °C) are both crystalline solids at processing temperatures, whereas DMKME is a dark yellow oil with a boiling point of 153–154 °C at 0.1 Torr, mandating distinct handling and storage conditions (refrigerated) . More critically, the absence of the α-methyl group in DMKME renders the molecule achiral, eliminating the enantiomeric complexity inherent to ketoprofen and its methyl ester, a feature that is essential for its role as a regiospecific alkylation substrate in ketoprofen API synthesis . The methyl ester functionality further differentiates DMKME from the free acid Desmethyl Ketoprofen, imparting higher lipophilicity, altered chromatographic retention, and unique reactivity as an electrophilic intermediate that cannot be replicated by the carboxylic acid form [1].

Quantitative Differentiation Evidence: Desmethyl Ketoprofen Methyl Ester vs. Ketoprofen, Desmethyl Ketoprofen, and Ketoprofen Methyl Ester


Physical State and Processability: Dark Yellow Oil vs. Crystalline Solids

Desmethyl Ketoprofen Methyl Ester (DMKME) is a dark yellow oil at ambient temperature (20–25 °C), whereas Ketoprofen is a white to off-white crystalline powder (mp 93–96 °C) and Desmethyl Ketoprofen is an off-white to tan crystalline solid (mp 112–114 °C) . This physical state difference directly impacts processability: DMKME requires liquid handling equipment, refrigerated storage, and cannot be dispensed by gravimetric powder methods used for crystalline ketoprofen analogs.

Pharmaceutical synthesis Intermediate handling Process chemistry

Achiral Nature: Elimination of Enantiomeric Complexity vs. Racemic Ketoprofen

DMKME lacks the α-methyl substituent present in Ketoprofen (2-(3-benzoylphenyl)propanoic acid). Consequently, DMKME is achiral, possessing no stereogenic center, whereas Ketoprofen and Ketoprofen Methyl Ester are racemic mixtures of (R)- and (S)-enantiomers that require chiral chromatographic resolution for quantitative analysis [1]. This structural distinction eliminates the need for chiral columns or chiral derivatization in HPLC/GC analysis of DMKME, and removes enantiomeric inversion concerns during synthesis.

Chiral synthesis Enantiomeric purity Analytical method development

Synthetic Utility: Regiospecific α-Alkylation Substrate for Ketoprofen API Production

In the classic industrial synthesis route for Ketoprofen, DMKME (methyl m-benzoyl-phenyl-acetate) serves as the critical substrate for the α-alkylation step, where the methylene position adjacent to the ester carbonyl is deprotonated and alkylated with a methylating agent to introduce the α-methyl group, yielding Ketoprofen Methyl Ester after workup . This transformation is regiospecific because the α-carbon is the only enolizable position in DMKME, whereas attempted alkylation of Desmethyl Ketoprofen (free acid) would be complicated by competing acid-base chemistry and lower reactivity.

Ketoprofen synthesis α-Alkylation Process patent

Chromatographic Orthogonality: Distinct Retention in HPLC Impurity Profiling vs. EP Specified Impurities

The European Pharmacopoeia (EP) monograph for Ketoprofen specifies six related substances (Impurities A through F) requiring chromatographic resolution. DMKME, as the methyl ester of Desmethyl Ketoprofen (Impurity B), exhibits a distinct HPLC retention time (RT) that is orthogonal to the six specified EP impurities, attributable to its intermediate lipophilicity between the free acid Desmethyl Ketoprofen and the fully substituted Ketoprofen Methyl Ester [1]. This orthogonality makes DMKME a valuable system suitability marker and internal reference standard in HPLC methods for ketoprofen impurity analysis.

Pharmaceutical quality control HPLC impurity profiling European Pharmacopoeia compliance

Structural Confirmation Capability: Distinctive NMR and Mass Spectrometry Fingerprint for Identity Testing

DMKME possesses a unique spectroscopic fingerprint that is unambiguously distinguishable from all other ketoprofen-class compounds. The absence of the α-methyl doublet (δ ~1.5 ppm, J ≈ 7 Hz) in ¹H NMR and the presence of a singlet for the benzylic CH₂ (δ ~3.7 ppm, integrated for 2H) provide immediate spectroscopic differentiation from Ketoprofen and Ketoprofen Methyl Ester, both of which display the characteristic α-methyl doublet . In mass spectrometry, the molecular ion [M+H]⁺ at m/z 255.102 differs from Ketoprofen (m/z 255.102 — isobaric but with distinct fragmentation pattern due to propanoate vs. acetate connectivity) and Desmethyl Ketoprofen (m/z 241.086).

Structure elucidation NMR spectroscopy Reference standard characterization

Optimal Use Cases for Desmethyl Ketoprofen Methyl Ester (CAS 24021-44-1) Based on Quantitative Differentiation Evidence


Pharmaceutical API Synthesis: Regiospecific α-Alkylation Intermediate for Ketoprofen Production

DMKME is the designated substrate for the industrial-scale α-alkylation step in ketoprofen synthesis. Its achiral acetate backbone enables clean deprotonation at the benzylic position without competing side reactions, a feature that neither Desmethyl Ketoprofen (free acid) nor Ketoprofen (already methylated) can provide. Manufacturers using the α-alkylation route should procure DMKME in high purity (≥95%) as a non-substitutable intermediate [1].

Analytical Reference Standard for HPLC Impurity Profiling and Method Validation

DMKME serves as an orthogonal reference standard in reversed-phase HPLC methods for ketoprofin impurity analysis, eluting between the polar EP Impurity B (Desmethyl Ketoprofen) and the non-polar Ketoprofen API peak. Quality control laboratories preparing ANDA or DMF submissions should use DMKME as a system suitability marker to demonstrate adequate chromatographic resolution and selectivity [1].

Spectroscopic Identity Standard for Structural Confirmation in Pharmaceutical R&D

The distinctive NMR signature of DMKME — notably the benzylic CH₂ singlet and absence of α-methyl doublet — makes it an ideal identity standard for calibrating NMR instruments and training analytical chemists in the structural elucidation of ketoprofen-class compounds. Its isobaric yet structurally distinct relationship to Ketoprofen (same molecular weight, different connectivity) provides a rigorous test of fragmentation-based MS identification workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Ketoprofen Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.